Mesitylene-13C3
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Overview
Description
Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a derivative of mesitylene where three carbon atoms are replaced with the carbon-13 isotope. This compound is a stable isotope-labeled chemical used in various scientific research applications. Mesitylene itself is a derivative of benzene with three methyl substituents positioned symmetrically around the ring, making it a colorless liquid with a sweet aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesitylene-13C3 can be synthesized through the transalkylation of xylene over a solid acid catalyst. The reaction involves the following steps:
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Transalkylation Reaction: : [ 2 \text{C}_6\text{H}_4(\text{CH}_3)_2 \leftrightarrow \text{C}_6\text{H}_3(\text{CH}_3)_3 + \text{C}_6\text{H}_5\text{CH}_3 ] This reaction is catalyzed by a solid acid catalyst .
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Trimerization of Propyne: : This method, although impractical, involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes .
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Aldol Condensation of Acetone: : Another method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors in the synthesis process. The labeled carbon atoms are introduced during the synthesis of the starting materials, ensuring that the final product contains the desired isotopic composition .
Chemical Reactions Analysis
Types of Reactions
Mesitylene-13C3 undergoes various chemical reactions, including:
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Oxidation
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Bromination
- Bromination occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]
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Organometallic Chemistry
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.
Brominating Agents: Bromine.
Catalysts: Solid acid catalysts for transalkylation, sulfuric acid for aldol condensation.
Major Products
Trimesic Acid: From oxidation with nitric acid.
3,5-Dimethyl Benzaldehyde: From oxidation with manganese dioxide.
Mesitol: From oxidation with trifluoroperacetic acid.
Mesityl Bromide: From bromination.
Scientific Research Applications
Mesitylene-13C3 is used in various scientific research applications, including:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of mesitylene-13C3 involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, forming complexes with metals that facilitate various chemical transformations . In metabolic studies, the labeled carbon atoms allow for the tracing of metabolic pathways and the identification of key intermediates and products .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with methyl groups at positions 1, 2, and 4.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups at positions 1, 2, and 3.
Uniqueness
Mesitylene-13C3 is unique due to its symmetrical structure and the presence of three carbon-13 isotopes, making it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and ease of functionalization also make it a valuable compound in various catalytic and synthetic applications .
Biological Activity
Mesitylene-13C3, also known as 1,3,5-trimethylbenzene-13C3, is a stable isotopic variant of mesitylene where three carbon atoms in the methyl groups are replaced with the carbon-13 isotope. Mesitylene itself is a colorless liquid recognized for its sweet aromatic odor and is classified as an aromatic hydrocarbon. Its molecular formula is C9H12, characterized by three methyl groups symmetrically attached to a benzene ring. Mesitylene is commonly derived from coal tar and serves as a precursor for various fine chemicals and industrial applications .
While specific biological activity data for this compound is limited, the biological implications of mesitylene and its derivatives are noteworthy. This article aims to explore the biological activity of this compound, focusing on its interactions in biological systems, potential toxicity, and applications in research.
Toxicological Profile
Mesitylene is generally recognized as having low toxicity. However, prolonged exposure can lead to irritation of the skin and respiratory tract. The toxicity profile of this compound is expected to be similar, given its structural resemblance to mesitylene . Toxicokinetic studies have indicated that trimethylbenzene compounds are absorbed and metabolized in biological fluids, which may provide insights into the behavior of this compound in biological systems .
Interaction Studies
Research on interaction studies involving this compound primarily focuses on its role as a ligand in organometallic chemistry. It forms complexes with transition metals such as molybdenum, which are significant in catalysis and materials science. The unique steric properties of the mesityl group allow it to stabilize low oxidation state metal centers and enhance selectivity in asymmetric synthesis .
Applications in Biological Research
Despite limited direct studies on this compound's biological activity, its isotopic labeling with carbon-13 allows for enhanced tracking and analysis in metabolic studies. This property can be particularly useful in understanding metabolic pathways and interactions at a molecular level.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other trimethylbenzene isomers. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
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Mesitylene | C9H12 | Symmetrical structure; used in organic synthesis |
Pseudocumene | C9H12 | Different methyl positioning; used in solvents |
Hemimellitene | C9H12 | Contains one less symmetrical arrangement |
Durene | C10H14 | Four methyl groups; higher molecular weight |
This compound stands out due to its specific isotopic labeling, which enhances its utility in various analytical applications .
Study on Trimethylbenzene Toxicokinetics
A study aimed at obtaining toxicokinetic data on the absorption and elimination of trimethylbenzene (including mesitylene) indicated that these compounds exhibit similar metabolic pathways. The metabolites were detected in various biological fluids, suggesting that this compound may follow analogous pathways .
Ligand Behavior in Catalysis
In organometallic chemistry, mesitylene derivatives have been shown to act as effective ligands. For example, complexes formed with molybdenum have demonstrated enhanced catalytic activity due to the unique steric properties of the mesityl group. This behavior has implications for developing new catalysts for organic synthesis .
Properties
Molecular Formula |
C10H22O2Si |
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Molecular Weight |
202.37 g/mol |
IUPAC Name |
trimethyl-[(Z)-1-propan-2-yloxybut-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3/b10-8- |
InChI Key |
UKHWCRFUXCDFDJ-NTMALXAHSA-N |
Isomeric SMILES |
CC/C=C(/OC(C)C)\O[Si](C)(C)C |
Canonical SMILES |
CCC=C(OC(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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